molecular formula C14H14BBrO3 B1284267 2-Benzyloxy-3-bromo-5-methylphenylboronic acid CAS No. 870777-20-1

2-Benzyloxy-3-bromo-5-methylphenylboronic acid

Cat. No.: B1284267
CAS No.: 870777-20-1
M. Wt: 320.98 g/mol
InChI Key: ZHTKJZVSGFSMJR-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

2-Benzyloxy-3-bromo-5-methylphenylboronic acid plays a crucial role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds . This compound interacts with various enzymes and proteins, facilitating the transfer of organic groups from boron to palladium. The nature of these interactions involves the formation of a palladium-boron complex, which is essential for the transmetalation step in the coupling reaction .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of certain kinases and transcription factors, leading to changes in gene expression profiles . Additionally, this compound can affect cellular metabolism by altering the flux of metabolites through various metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biochemical activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential alterations in cellular processes and functions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects on cellular processes and functions. At high doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic activities . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the activity of key metabolic enzymes, thereby altering the concentrations of specific metabolites and affecting overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments, influencing its biochemical activity and effects .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function . Targeting signals and post-translational modifications direct this compound to particular compartments or organelles within the cell, where it can exert its biochemical effects .

Preparation Methods

The synthesis of 2-Benzyloxy-3-bromo-5-methylphenylboronic acid typically involves the following steps:

Chemical Reactions Analysis

2-Benzyloxy-3-bromo-5-methylphenylboronic acid undergoes various chemical reactions, including:

Comparison with Similar Compounds

2-Benzyloxy-3-bromo-5-methylphenylboronic acid can be compared with similar compounds such as:

The presence of the benzyloxy group in this compound provides additional steric and electronic effects, making it unique for specific synthetic applications.

Properties

IUPAC Name

(3-bromo-5-methyl-2-phenylmethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BBrO3/c1-10-7-12(15(17)18)14(13(16)8-10)19-9-11-5-3-2-4-6-11/h2-8,17-18H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTKJZVSGFSMJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1OCC2=CC=CC=C2)Br)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BBrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584543
Record name [2-(Benzyloxy)-3-bromo-5-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870777-20-1
Record name [2-(Benzyloxy)-3-bromo-5-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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